tert-Butyl 2-(6-(dimethylamino)pyridin-3-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(6-(dimethylamino)pyridin-3-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C15H23N3O2 . It is a derivative of piperidine and pyridine, featuring a tert-butyl ester group. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(6-(dimethylamino)pyridin-3-yl)piperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(6-(dimethylamino)pyridin-3-yl)piperidine and tert-butyl chloroformate.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reaction is scaled up using large reactors with precise control over temperature and mixing.
Automated Systems: Automated systems are used for the addition of reagents and monitoring of reaction progress.
Purification: Industrial purification methods such as crystallization or distillation are employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(6-(dimethylamino)pyridin-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using reagents like sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl 2-(6-(dimethylamino)pyridin-3-yl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: Employed in the development of novel materials with specific properties.
Biological Studies: Used in the study of biological pathways and mechanisms.
Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(6-(dimethylamino)pyridin-3-yl)piperidine-1-carboxylate involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: It may modulate biochemical pathways, leading to changes in cellular functions or signaling.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 2-(6-(dimethylamino)pyridin-3-yl)piperidine-1-carboxylate is unique due to its specific structural features, such as the presence of a dimethylamino group on the pyridine ring, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C17H27N3O2 |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
tert-butyl 2-[6-(dimethylamino)pyridin-3-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-11-7-6-8-14(20)13-9-10-15(18-12-13)19(4)5/h9-10,12,14H,6-8,11H2,1-5H3 |
InChI Key |
CBHZBXPXYAJSDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=CN=C(C=C2)N(C)C |
Origin of Product |
United States |
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